Testosterone enanthate

Vue d'ensemble

Description

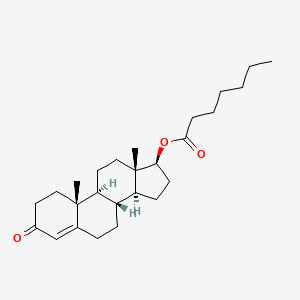

L'énanthate de testostérone est un dérivé synthétique de la principale hormone sexuelle masculine, la testostérone. Il s'agit d'une forme estérifiée de la testostérone, où l'ester énanthate est lié au groupe hydroxyle 17-bêta de la molécule de testostérone. Cette modification permet une libération plus lente de la testostérone dans la circulation sanguine lorsqu'elle est administrée, ce qui en fait un choix populaire pour le traitement hormonal substitutif et l'amélioration des performances . L'énanthate de testostérone est principalement utilisé pour traiter les affections associées à de faibles taux de testostérone chez les hommes, telles que l'hypogonadisme, et est également utilisé dans le traitement hormonal pour les hommes transgenres .

Méthodes De Préparation

La synthèse de l'énanthate de testostérone implique plusieurs étapes chimiques :

Réduction et Hydrolyse : L'éthérate est ensuite réduit en utilisant du borohydrure de sodium ou du borohydrure de potassium dans du méthanol, suivi d'une hydrolyse avec de l'acide chlorhydrique et de l'hydroxyde de sodium pour produire de la testostérone.

Les méthodes de production industrielles impliquent généralement des étapes similaires mais sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de techniques de purification avancées garantit l'élimination des impuretés et des sous-produits, ce qui donne un produit final de haute qualité .

Analyse Des Réactions Chimiques

L'énanthate de testostérone subit diverses réactions chimiques, notamment :

Oxydation : L'énanthate de testostérone peut être oxydé pour former de l'androstènedione et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'énanthate de testostérone en testostérone ou en d'autres formes réduites.

Substitution : Le groupe ester peut être remplacé par d'autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers acides et bases pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

4. Applications de la Recherche Scientifique

L'énanthate de testostérone a un large éventail d'applications de recherche scientifique :

Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement de l'hypogonadisme, du retard de puberté et de l'hormonothérapie pour les personnes transgenres

5. Mécanisme d'Action

L'énanthate de testostérone exerce ses effets en agissant comme un agoniste du récepteur des androgènes (AR). Après administration, l'ester énanthate est hydrolysé, libérant de la testostérone libre dans la circulation sanguine. La testostérone se lie ensuite au récepteur des androgènes, conduisant à l'activation de la transcription des gènes et de la synthèse des protéines. Cela se traduit par divers effets physiologiques, notamment une augmentation de la masse musculaire, de la densité osseuse et de la production de globules rouges .

Applications De Recherche Scientifique

Testosterone enanthate has a wide range of scientific research applications:

Mécanisme D'action

Testosterone enanthate exerts its effects by acting as an agonist of the androgen receptor (AR). Upon administration, the enanthate ester is hydrolyzed, releasing free testosterone into the bloodstream. Testosterone then binds to the androgen receptor, leading to the activation of gene transcription and protein synthesis. This results in various physiological effects, including increased muscle mass, bone density, and red blood cell production .

Comparaison Avec Des Composés Similaires

L'énanthate de testostérone est souvent comparé à d'autres esters de testostérone, tels que le cypionate de testostérone et le propionate de testostérone :

Cypionate de Testostérone : Similaire à l'énanthate de testostérone, mais avec une demi-vie légèrement plus longue, nécessitant des injections moins fréquentes

Propionate de Testostérone : A une demi-vie plus courte, nécessitant des injections plus fréquentes mais offrant un début d'action plus rapide.

Le choix entre ces composés dépend de la durée d'action souhaitée et de la fréquence d'administration. L'énanthate de testostérone est privilégié pour son équilibre entre la durée et la fréquence, ce qui en fait une option pratique pour de nombreux utilisateurs .

Activité Biologique

Testosterone enanthate is a synthetic derivative of testosterone, primarily used in hormone replacement therapy for males with testosterone deficiency. Its biological activity encompasses a range of physiological effects, including androgenic, anabolic, and metabolic actions. This article delves into the mechanisms of action, pharmacokinetics, clinical implications, and side effects associated with this compound, supported by diverse research findings.

This compound exerts its effects primarily through two mechanisms:

- Androgen Receptor Activation : Testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to androgen receptors (AR) in target tissues. The hormone-receptor complex translocates to the nucleus, where it influences gene transcription related to male sexual characteristics and muscle growth .

- Conversion to Estradiol : Testosterone can also be aromatized to estradiol, which activates estrogen receptors and contributes to various physiological processes, including bone density maintenance and fat distribution .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Following intramuscular injection, testosterone levels peak significantly within 24 hours, reaching up to 1200 ng/dL. Levels remain elevated for 3-5 days before gradually declining .

- Distribution : The volume of distribution is approximately 1 L/kg, with about 98% of circulating testosterone bound to sex hormone-binding globulin (SHBG) and albumin .

- Metabolism : this compound is metabolized primarily in the liver to DHT and estradiol through enzymatic pathways involving 5α-reductase .

- Elimination : The half-life of this compound varies based on administration frequency but generally allows for sustained release over several days.

Case Studies and Trials

A variety of studies have documented the effects of this compound on different populations:

- A contraceptive trial involving 271 healthy men showed that administration of 200 mg this compound weekly resulted in significant increases in body weight (5% after one year), hemoglobin levels (7.6% increase), and reductions in testicular volume (26.2% decrease). Side effects included acne (80 cases) and gynecomastia (24 cases) but were reversible within six months post-treatment .

- Another study demonstrated that subcutaneous administration of this compound restored normal testosterone levels in hypogonadal men without significant adverse events. The pharmacokinetic profile showed dose-proportionality with stable serum testosterone concentrations .

Data Table: Summary of Key Findings

| Study/Trial | Population | Dosage | Key Findings | Side Effects |

|---|---|---|---|---|

| Contraceptive Trial | 271 healthy men | 200 mg/week | Increased body weight (+5%), hemoglobin (+7.6%), decreased testicular volume (-26.2%) | Acne, gynecomastia |

| Subcutaneous Administration | Hypogonadal men | Varies | Restored normal T levels; stable PK profile | Minimal adverse events |

| Strength Training Study | Young men | 3.5 mg/kg/week | Significant increase in strength by week 6 | None reported |

Side Effects and Considerations

While this compound is effective for treating low testosterone levels, it is associated with several side effects:

- Common Side Effects : Acne, weight gain, fatigue, and painful injections are frequently reported .

- Serious Concerns : Gynecomastia and prostate issues have been observed but are typically reversible upon cessation of treatment .

- Metabolic Effects : this compound can lead to alterations in lipid profiles; notably, high-density lipoprotein (HDL) cholesterol may decrease by 14-18% in certain populations .

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBWIIFXDYGNZ-IXKNJLPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016540 | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing androgen effects. Such activities are useful as endogenous androgens like testosterone and dihydrotestosterone are responsible for the normal growth and development of the male sex organs and for maintenance of secondary sex characteristics. These effects include the growth and maturation of the prostate, seminal vesicles, penis, and scrotum; the development of male hair distribution, such as facial, pubic, chest, and axillary hair; laryngeal enlargement, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, a clinical syndrome resulting from insufficient secretion of testosterone, has two main etiologies. Primary hypogonadism is caused by defects of the gonads, such as Klinefelter’s syndrome or Leydig cell aplasia, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH, LH). | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

315-37-7 | |

| Record name | Testosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone enanthate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone enanthate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6522T8N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34-39ºC, 36 - 37.5 °C | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.